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molecular formula C23H21N5O3S B1684542 Amuvatinib CAS No. 850879-09-3

Amuvatinib

Cat. No. B1684542
M. Wt: 447.5 g/mol
InChI Key: FOFDIMHVKGYHRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07312226B2

Procedure details

To a solution of 4-piperazinobenzofurano[3,2-d]pyrimidine (200 mg, 0.79 mmol) and pyridine (0.5 mL, 7.9 mmol) in dichloromethane (20 mL) was added a solution of product 1c in dichloromethane (20 mL) and this was stirred overnight. Methanol was added to quench excess thiophosgene, and the residue after removal of solvent was purified by silica gel column chromatography eluting with 5% methanol/dichloromethane and further recrystallized from dichloromethane/hexane to give 150 mg (37%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
product 1c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[C:8]3[O:15][C:14]4[CH:16]=[CH:17][CH:18]=[CH:19][C:13]=4[C:9]=3[N:10]=[CH:11][N:12]=2)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.N1C=CC=CC=1.[Cl-].[O:27]1[C:31]2[CH:32]=[CH:33][C:34]([CH2:36][NH:37][CH:38]=[S:39])=[CH:35][C:30]=2[O:29][CH2:28]1.CO>ClCCl>[O:27]1[C:31]2[CH:32]=[CH:33][C:34]([CH2:36][NH:37][C:38]([N:4]3[CH2:5][CH2:6][N:1]([C:7]4[C:8]5[O:15][C:14]6[CH:16]=[CH:17][CH:18]=[CH:19][C:13]=6[C:9]=5[N:10]=[CH:11][N:12]=4)[CH2:2][CH2:3]3)=[S:39])=[CH:35][C:30]=2[O:29][CH2:28]1 |f:2.3|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
N1(CCNCC1)C=1C2=C(N=CN1)C1=C(O2)C=CC=C1
Name
Quantity
0.5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
product 1c
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].O1COC2=C1C=CC(=C2)CNC=S
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
this was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quench excess thiophosgene
CUSTOM
Type
CUSTOM
Details
the residue after removal of solvent
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 5% methanol/dichloromethane
CUSTOM
Type
CUSTOM
Details
further recrystallized from dichloromethane/hexane
CUSTOM
Type
CUSTOM
Details
to give 150 mg (37%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
O1COC2=C1C=CC(=C2)CNC(=S)N2CCN(CC2)C=2C1=C(N=CN2)C2=C(O1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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